molecular formula C10H13F2NO3 B8583531 Tert-butyl 3,3-difluoro-4-methylene-2-oxopyrrolidine-1-carboxylate

Tert-butyl 3,3-difluoro-4-methylene-2-oxopyrrolidine-1-carboxylate

Cat. No.: B8583531
M. Wt: 233.21 g/mol
InChI Key: WXNCMZAIMHJSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3,3-difluoro-4-methylene-2-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H13F2NO3 and its molecular weight is 233.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13F2NO3

Molecular Weight

233.21 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-methylidene-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H13F2NO3/c1-6-5-13(7(14)10(6,11)12)8(15)16-9(2,3)4/h1,5H2,2-4H3

InChI Key

WXNCMZAIMHJSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C(C1=O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(bromomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate (50.1 g) in tetrahydrofuran (400 mL) was added dropwise 1,8-diazabicyclo[5.4.0]undec-7-ene (25.0 mL) at 0° C. over 15 min. After the completion of the dropwise addition, the mixture was stirred at room temperature for 1 hr. Insoluble materials were filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane:ethyl acetate=4:1). The obtained crystals were washed with diisopropyl ether to give the title compound as colorless crystals (yield 28.1 g, 76%).
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
76%

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